tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzyl group attached to a dihydropyrazolopyridine core. The compound’s structure allows it to participate in various chemical reactions and makes it a valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form a pyrazole intermediate.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core.
Functionalization: The pyrazolopyridine core is then functionalized by introducing the tert-butyl, amino, and benzyl groups through various substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Scientific Research Applications
tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions .
Comparison with Similar Compounds
tert-Butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the pyrazole ring fusion.
2H-pyrazolo[3,4-b]pyridines: These isomers have different tautomeric forms and may exhibit distinct chemical and biological properties.
Pyrazolo[4,3-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, leading to different reactivity and applications
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-benzyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-10-9-15-14(12-21)16(19)22(20-15)11-13-7-5-4-6-8-13/h4-8H,9-12,19H2,1-3H3 |
InChI Key |
AEUWOELIQCXTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.